molecular formula C8H3F11N4O2 B11531207 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B11531207
M. Wt: 396.12 g/mol
InChI Key: OKZOHKDIUPHPRZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated propanamide derivative featuring a heptafluoropropoxy group and a 1H-1,2,4-triazol-3-yl substituent. Its structure combines high fluorine content (imparting chemical inertness and thermal stability) with a triazole moiety, which is pharmacologically significant in drug design . It belongs to the per- and polyfluoroalkyl substances (PFAS) family, specifically developed as a replacement for legacy PFAS like PFOA .

Properties

Molecular Formula

C8H3F11N4O2

Molecular Weight

396.12 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C8H3F11N4O2/c9-4(6(12,13)14,2(24)22-3-20-1-21-23-3)25-8(18,19)5(10,11)7(15,16)17/h1H,(H2,20,21,22,23,24)

InChI Key

OKZOHKDIUPHPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Fluorination: Introduction of fluorine atoms into the organic molecule.

    Formation of Heptafluoropropoxy Group: This step involves the reaction of a suitable precursor with heptafluoropropyl iodide under specific conditions.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne.

    Amidation: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Biochemical Research: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Pharmaceuticals: Potential use in drug development due to its unique chemical properties.

Industry

    Coatings: Used in the production of high-performance coatings.

    Electronics: Incorporated into materials for electronic devices due to its thermal stability.

Mechanism of Action

The mechanism by which 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to specific receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name Key Features Molecular Weight Applications/Properties References
Target Compound :
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide
- Heptafluoropropoxy group
- 1H-1,2,4-triazole
- Tetrafluorinated backbone
~475 g/mol* PFAS replacement, fluoropolymers, potential pharmaceuticals
N-(tert-Butyl)-2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanamide - Lacks triazole
- tert-Butyl group instead
~460 g/mol* Industrial surfactants, coatings
2,2,2-Trifluoro-N-[3-(4-phenoxymethyl-[1,2,3]triazol-1-yl)-propyl]-acetamide - Trifluoroacetamide core
- Phenoxymethyl-triazole
328.30 g/mol Antimicrobial/antifungal agents
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide - Tetrazole ring (vs. triazole)
- Aryl substituents
335.40 g/mol Anticancer research, enzyme inhibition
HFPO-DAF (Precursor) :
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- Acyl fluoride
- No triazole
264.07 g/mol Intermediate for PFAS synthesis; regulated due to environmental persistence

*Calculated based on structural formula; exact values may vary.

Key Research Findings and Properties

Chemical Stability and Environmental Impact
  • The target compound’s heptafluoropropoxy group enhances resistance to hydrolysis and thermal degradation compared to non-fluorinated analogs (e.g., phenoxymethyl-triazole derivatives in ). However, like other PFAS, it is environmentally persistent and subject to regulatory scrutiny .
  • Triazole vs.
Industrial Utility
  • The compound’s fluorinated backbone aligns with GenX technology, replacing PFOA in fluoropolymer production for non-stick coatings and firefighting foams . Its triazole group could enable functionalization in specialty polymers, unlike simpler PFAS like HFPO-DAF .

Critical Analysis of Divergences

  • Environmental Trade-offs : While the target compound addresses PFOA’s toxicity, its PFAS nature raises concerns about long-term environmental persistence, mirroring HFPO-DAF’s regulatory challenges .
  • Triazole vs. Non-Triazole PFAS: The addition of a triazole group differentiates it from industrial PFAS (e.g., ), bridging industrial and biomedical applications. However, this hybrid structure may complicate synthesis and purification compared to simpler fluorinated amides.

Biological Activity

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by a fluorinated backbone and a triazole moiety, suggests various interactions with biological systems. This article aims to explore the biological activity of this compound through available research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
CAS Number 173524-60-2
Molecular Formula C16H22F17N2O7
Molecular Weight 775.66 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is primarily attributed to its interaction with specific biological targets. The triazole ring in the structure is known for its ability to inhibit certain enzymes and receptors. Research indicates that compounds containing triazole moieties can act as antifungal agents by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Antifungal Activity

Studies have shown that triazole derivatives exhibit antifungal properties. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole-containing compounds effectively inhibited the growth of Candida albicans. The mechanism involved disruption of ergosterol biosynthesis.

Antimicrobial Properties

The compound may also exhibit broad-spectrum antimicrobial activity. Research indicates that fluorinated compounds tend to have enhanced permeability and bioactivity against various pathogens.

Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound may have selective toxicity towards cancer cell lines.

  • Case Study 2 : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalGrowth inhibition of C. albicansJournal of Medicinal Chemistry
AntimicrobialBroad-spectrum activityVarious Studies
CytotoxicityInduction of apoptosisIn Vitro Studies

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